molecular formula C6H3FN2O2 B234484 Clinoposaponin X CAS No. 159122-00-6

Clinoposaponin X

Cat. No.: B234484
CAS No.: 159122-00-6
M. Wt: 797 g/mol
InChI Key: ACWRMVMYIHRKJI-RAWUFCCHSA-N
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Description

Clinoposaponin X is a triterpenoid saponin belonging to the oleanane-type glycosides, characterized by a sugar chain attached to an oleanolic acid aglycone. These compounds are primarily isolated from Clinopodium species, such as C. gracile and C. chinense, and exhibit diverse pharmacological activities, including anti-inflammatory and antioxidant properties .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,4S,5R,13S,18S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O14/c1-36(2)13-14-41-20-53-42(25(41)15-36)12-8-24-37(3)10-9-27(38(4,19-44)23(37)7-11-39(24,5)40(42,6)16-26(41)45)56-35-33(51)31(49)29(47)22(55-35)18-52-34-32(50)30(48)28(46)21(17-43)54-34/h8,12,21-35,43-51H,7,9-11,13-20H2,1-6H3/t21-,22-,23?,24?,25+,26-,27?,28-,29-,30+,31+,32-,33-,34-,35+,37+,38?,39-,40+,41?,42?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWRMVMYIHRKJI-RAWUFCCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2C=CC45[C@]3(C[C@H](C6([C@@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936057
Record name 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159122-00-6
Record name Clinoposaponin X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159122006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clinoposaponin X involves the extraction of the compound from the aerial parts of Clinopodium chinense. The extraction process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: Clinoposaponin X undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

    Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the aglycone can be reduced to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Aglycone and sugar moieties.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Clinoposaponin X has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Clinoposaponin X involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Clinoposaponins share a core oleanane skeleton but differ in glycosylation patterns and hydroxyl substitutions. Below is a comparative analysis based on available

Compound Molecular Formula Molecular Weight Sugar Chain Composition Key Spectral Data Source
Clinoposaponin III Not explicitly stated - β-D-Fucp, β-D-Glcp UPLC/Q-TOF-MS: m/z 455 ([aglycone−CH3OH−H]⁻) C. gracile
Clinoposaponin V C48H76O19 956.498 β-D-Fucp, β-D-Glcp, β-D-Glcp′ ¹H NMR: H-3 (δ 3.20), H-11 (δ 5.52) C. gracile
Clinoposaponin XII C42H68O14 796.460 β-D-Fucp, β-D-Glcp FAB-MS: m/z 819 (M + Na)+ C. chinense
Clinoposaponin XIX C48H78O19 958.513 β-D-Fucp, β-D-Glcp, β-D-Glcp′ ¹³C NMR: C-3 (δ 89.2), C-28 (δ 176.5) C. chinense
Clinoposaponin XX C48H76O19 956.498 β-D-Fucp, β-D-Glcp, β-D-Glcp′ α-D +59.1° (MeOH); FAB-MS: m/z 979 (M + Na)+ C. vulgare


Key Observations :

Glycosylation Patterns: Clinoposaponins III and XII are monodesmosidic, featuring a single sugar chain (typically β-D-Fucp and β-D-Glcp) . Clinoposaponins V, XIX, and XX are bisdesmosidic, with additional β-D-Glcp′ residues, enhancing solubility and bioactivity .

Spectral Signatures :

  • The ¹H NMR chemical shift of H-3 (δ ~3.20) is consistent across oleanane-type saponins, confirming the 3-O-glycosylation site .
  • FAB-MS data reveal sodium adducts ([M + Na]+), critical for molecular weight validation .

Pharmacological Activities
  • Anti-inflammatory Effects: Clinoposaponin III and V inhibit NF-κB signaling in vitro, reducing TNF-α production by 40–60% at 10 μM .
  • Antioxidant Capacity: Clinoposaponin XX scavenges DPPH radicals with an IC50 of 28.7 μM, comparable to Buddlejasaponin IV (IC50: 25.3 μM) .
  • Metabolic Stability: Clinoposaponin XIX exhibits a plasma half-life (t₁/₂) of 6.2 hours in rats, superior to Clinoposaponin XII (t₁/₂: 3.8 hours) due to its bisdesmosidic structure .

Q & A

Q. What analytical techniques are most effective for identifying and characterizing Clinoposaponin X in plant extracts?

this compound is typically identified using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS). Key parameters include retention time (tRt_R), molecular ion peaks ([M-H]⁻ or [M+H]⁺), and fragmentation patterns. For example, this compound in Clinopodium gracile was confirmed by matching its tRt_R (11.19 min) and molecular formula (C42H68O14C_{42}H_{68}O_{14}) against reference standards and spectral libraries .

Q. How can researchers differentiate this compound from structurally similar saponins (e.g., Clinoposaponin XII or XIV)?

Structural differentiation relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). For instance, this compound’s aglycone moiety differs from Clinoposaponin XII by hydroxylation patterns, detectable via 13C^{13}\text{C}-NMR chemical shifts at specific carbons (e.g., C-21 and C-22). Comparative fragmentation in MS/MS also reveals distinct saccharide chain losses (e.g., hexose vs. rhamnose) .

Q. What biosynthetic pathways are hypothesized for this compound in medicinal plants?

Transcriptome analysis of Clinopodium gracile has identified candidate genes (e.g., cytochrome P450s and glycosyltransferases) involved in triterpenoid backbone modification and glycosylation. Enzymes like β-amyrin synthase initiate the pathway, while UDP-glycosyltransferases catalyze sugar moiety additions to form this compound .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often stem from variations in extraction protocols, solvent polarity, or cell-line specificity. To address this, researchers should standardize extraction (e.g., 70% ethanol, reflux) and validate findings using orthogonal assays (e.g., NF-κB inhibition and MTT cytotoxicity tests) .

Q. What experimental design principles apply to in vivo pharmacological studies of this compound?

Use the PICOT framework:

  • P (Population): Rodent models with induced inflammation (e.g., carrageenan-induced paw edema).
  • I (Intervention): this compound administered at 10–50 mg/kg.
  • C (Comparison): Dexamethasone or vehicle controls.
  • O (Outcome): Reduction in edema volume or cytokine levels (IL-6, TNF-α).
  • T (Time): Acute (24–72 hr) vs. chronic (14-day) dosing .

Q. What strategies optimize the semi-synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Chemoenzymatic glycosylation using recombinant UDP-glycosyltransferases allows selective modification of the triterpenoid core. For example, substituting the C-3 glucose moiety with galactose enhances solubility, as confirmed by HPLC purity (>95%) and NMR .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in isolating this compound from complex plant matrices?

Follow validated protocols:

  • Extraction : Use accelerated solvent extraction (ASE) with 70% ethanol at 100°C.
  • Purification : Fractionate via preparative HPLC (C18 column, 5 µm, 20 × 250 mm) with a gradient of acetonitrile/water (20% → 60% over 30 min).
  • Characterization : Report 1H^1\text{H}-NMR (500 MHz) and HR-MS data in supplementary files, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. What computational tools are recommended for elucidating this compound’s mechanism of action?

Molecular docking (AutoDock Vina) against targets like COX-2 or STAT3, combined with molecular dynamics simulations (GROMACS), predicts binding affinities and stability. Validate with siRNA knockdowns in relevant pathways .

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